Tyrosine, 3-acetyl-, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

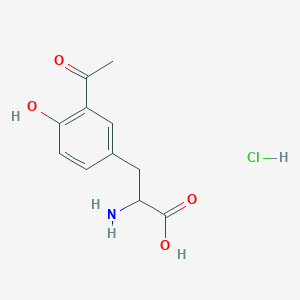

3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIDLAFUWATILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Tyrosine Derivatives in Chemical Biology

Tyrosine, an aromatic amino acid, serves as a versatile building block for a wide array of specialized compounds essential for various biological functions. Its derivatives are at the forefront of chemical biology research, offering tools to probe and manipulate biological systems. Tyrosine's unique phenolic side chain allows for specific chemical modifications, making its derivatives valuable in diverse applications.

In the realm of bioconjugation, for instance, tyrosine residues on proteins can be targeted for specific chemical reactions. nih.gov These reactions enable the attachment of probes, drugs, or other molecules to proteins, facilitating the study of protein function and the development of new therapeutics. nih.govnih.gov One such method involves the enzymatic oxidation of tyrosine to an o-quinone, which can then react with a cysteine residue to form a stable covalent bond. nih.govacs.org This technique allows for the site-specific coupling of proteins and peptides under mild conditions. nih.govacs.org

Furthermore, tyrosine derivatives are crucial in the synthesis of important biomolecules. Tyrosine is a precursor to catecholamines like dopamine, epinephrine, and norepinephrine, as well as thyroid hormones. youtube.com The synthesis of these compounds involves a series of enzymatic reactions that modify the tyrosine structure. youtube.com Understanding the metabolism of tyrosine and its derivatives is therefore fundamental to comprehending many physiological processes.

The chemical structure of tyrosine derivatives, often featuring modifications to the hydroxyphenyl group, is key to their biological activity. ontosight.ai These modifications can influence how the derivative interacts with enzymes and other proteins, potentially leading to inhibitory or modulatory effects. ontosight.ai This makes them attractive candidates for drug discovery and development. ontosight.ai

Significance of Phenolic Acetylation in Amino Acid Chemistry

Phenolic acetylation, the addition of an acetyl group to a phenol (B47542), is a significant modification in amino acid chemistry, particularly for tyrosine. This modification can profoundly alter the chemical properties and biological activity of the amino acid. creative-proteomics.com Acetylation can serve as a molecular switch, regulating protein activity by affecting its conformation, stability, and interactions with other molecules. creative-proteomics.com

In the context of drug design, acetylation is a common strategy to create prodrugs. Acetylated compounds can often cross biological membranes, like the blood-brain barrier, more easily. wikipedia.org Once inside the target tissue, cellular enzymes can remove the acetyl group, releasing the active drug. wikipedia.org

Acetylation also plays a crucial role in regulating gene expression. The acetylation of histones, for example, is a key epigenetic modification that influences chromatin structure and the accessibility of DNA to transcription factors. creative-proteomics.com While this is a broader concept in protein acetylation, the fundamental principles of how acetylation alters molecular interactions are relevant.

Research has also explored the role of enzymes in mediating the transfer of acetyl groups from polyphenolic acetates to proteins. nih.gov This process, known as transacetylation, can lead to the acetylation of specific lysine (B10760008) residues on target proteins, thereby modulating their function. nih.gov This highlights a direct link between acetylated phenolic compounds and the regulation of protein activity.

Overview of Research Trajectories for 3 Acetyl L Tyrosine Hydrochloride

Regioselective Chemical Synthesis of 3-Acetyl-L-Tyrosine and its Hydrochloride Salt

The regioselective acetylation of L-tyrosine is a critical challenge due to the multiple reactive sites on the molecule: the amino group, the carboxyl group, and the phenolic ring. The goal is to selectively introduce an acetyl group at the C-3 position of the phenyl ring.

Early Classical Acetylation Protocols (e.g., Bretschneider and Biemann methods using acetyl chloride in HCl-saturated glacial acetic acid)

Early methods for the selective acylation of hydroxyamino acids often contended with the challenge of protecting various functional groups. In 1950, Bretschneider and Biemann developed a notable method for the chemoselective O-acetylation of L-tyrosine under acidic conditions, a procedure sometimes referred to as salt acylation. nih.gov This approach represented an important step forward, as it allowed for the acylation of the hydroxyl group while the amino group was protected by protonation in the acidic medium. While this specific protocol targets O-acetylation, the underlying principle of using acidic conditions to modulate reactivity was a key concept in the classical synthesis of amino acid derivatives. The formation of the hydrochloride salt protects the amine from acetylation, allowing the reaction to proceed at other sites.

Lewis Acid-Mediated Acylation Strategies (e.g., Aluminum chloride in nitrobenzene)

A primary method for introducing an acetyl group onto the aromatic ring of tyrosine is the Friedel-Crafts acylation. masterorganicchemistry.comnumberanalytics.com This electrophilic aromatic substitution reaction typically employs an acyl chloride (like acetyl chloride) and a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. masterorganicchemistry.comnumberanalytics.com The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich phenolic ring of tyrosine. masterorganicchemistry.com

To achieve C-acylation for producing 3-acetyl-L-tyrosine, the amino and carboxyl groups must first be protected. A documented process involves first creating O,N-diacetyl-L-tyrosine methylester. google.com This derivative is then dissolved in a solvent like nitrobenzene (B124822) and treated with anhydrous aluminum chloride at elevated temperatures (100-150°C). google.com This reaction, known as the Fries rearrangement, causes the acetyl group to migrate from the phenolic oxygen to the C-3 position on the ring. However, this classical approach has drawbacks, including the need for stoichiometric amounts of AlCl₃ and the potential for partial racemization (up to 15%) of the chiral center. nih.gov

Table 1: Comparison of Common Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Strength | Selectivity | Common Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose, effective for electron-rich aromatics. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Used for milder reaction conditions or less reactive aromatics. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Preferred for reactions with sensitive functional groups requiring higher selectivity. numberanalytics.com |

Other Acylating Agent Applications (e.g., methacryloyl chloride in trifluoroacetic acid)

Beyond simple acetylating agents, other acyl chlorides can be used to synthesize different tyrosine derivatives. For instance, acryloyl chloride can be reacted with protected D-tyrosine. researchgate.net In one synthetic pathway, after protecting the amine group and methylating the hydroxyl group, the protected tyrosine is treated with acryloyl chloride in the presence of triethylamine (B128534) (NEt₃) and dichloromethane (B109758) (CH₂Cl₂) to form the corresponding acryloylated product. researchgate.net

Acyl chlorides like methacryloyl chloride are themselves synthesized from their corresponding carboxylic acids. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These varied acylating agents allow for the introduction of different functional groups onto the tyrosine scaffold, expanding its utility as a building block in organic synthesis.

Development of Modified and Improved Synthetic Routes

Limitations of classical methods, such as the use of harsh reagents and the potential for racemization, have driven the development of more advanced synthetic routes. nih.gov Modern approaches often utilize transition-metal catalysis to achieve high regioselectivity under milder conditions.

A significant improvement is the palladium-catalyzed C-H acylation of tyrosine-containing peptides. nih.govnih.gov This method allows for the direct functionalization of the C-H bond at the ortho-position of the phenolic group. In one approach, a Pd-catalyzed reaction uses ethanol (B145695) as a sustainable and readily available acetyl source under oxidative conditions. nih.gov This technique is compatible with aqueous environments and demonstrates high site-selectivity for the tyrosine unit, even within complex oligopeptides. nih.govnih.gov These newer methods avoid the need for stoichiometric, harsh Lewis acids and offer a greener, more atom-economical pathway to acylated tyrosine derivatives. nih.gov

Table 2: Example of Pd-Catalyzed C-H Acylation of a Tyrosine Derivative (1a) with Various Alcohols

| Alcohol | Product Yield |

|---|---|

| Ethanol | 62% |

| Propanol | 65% |

| Butanol | 74% |

| Pentanol | 69% |

Conditions: 1a (0.15 mmol), alcohol (0.75 mmol), Pd(OAc)₂ (10 mol %), T-hydro (6.0 equiv) in PhMe (1 mL) at 120 °C for 16 h. Data sourced from a study on late-stage C-H acylation. nih.gov

Chemoenzymatic Synthesis of Labeled Tyrosine Derivatives

Chemoenzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions to produce complex molecules, such as isotopically labeled tyrosine derivatives. nih.gov These labeled compounds are invaluable tools for studying enzyme mechanisms and metabolic pathways. nih.gov

Various enzymes are employed for the derivatization of L-tyrosine. researchgate.net For example, papain can be used to synthesize poly(L-tyrosine) from L-tyrosine ethyl ester hydrochloride. nih.gov Other enzymes, like tyrosine phenol-lyase, are used in reactions to produce L-tyrosine and its derivatives from simpler precursors. researchgate.net A review of chemoenzymatic methods highlights the synthesis of aromatic L-amino acids, including L-tyrosine, that are specifically labeled with isotopes like deuterium (B1214612) and tritium. nih.gov This approach often involves the enzymatic formation of peptide bonds or other modifications under mild, aqueous conditions, offering high stereoselectivity and avoiding the harsh reagents and complex protection-deprotection schemes of purely chemical synthesis. nih.gov

Synthesis of Downstream Metabolites and Pharmaceutical Precursors

3-Acetyl-L-tyrosine hydrochloride is a valuable intermediate in the synthesis of important neurochemicals and diagnostic agents. The acetyl group, in particular, serves as a chemical handle that can be manipulated to introduce new functionalities onto the aromatic ring.

A significant application of 3-acetyl-L-tyrosine hydrochloride is its conversion into derivatives of L-3,4-dihydroxyphenylalanine (L-DOPA), a cornerstone therapy for Parkinson's disease. nih.gov The Baeyer-Villiger oxidation is a key chemical transformation used for this purpose. This reaction converts the acetyl group (an aryl ketone) on the tyrosine ring into an ester, which can then be hydrolyzed to yield a second hydroxyl group, resulting in the characteristic catechol structure of L-DOPA.

The direct Baeyer-Villiger oxidation of 3-acetyl-L-tyrosine hydrochloride has been shown to be an effective method, producing undifferentiated L-DOPA with a notable yield of 75%. ucla.edu This efficiency is significant, although it has been observed that the same oxidation reaction on protected 3-acetyl-L-tyrosine derivatives can be less successful, with yields around 30%. ucla.edu To overcome such limitations and improve reaction conditions, newer methods are being explored, such as the use of transition metal-free organic dyes as photocatalysts to facilitate the Baeyer-Villiger rearrangement under mild conditions, minimizing byproducts and preserving the chirality of the amino acid. researchgate.net

Table 1: Baeyer-Villiger Oxidation of 3-Acetyl-L-Tyrosine Hydrochloride

| Starting Material | Key Reaction | Product | Reported Yield | Reference |

| 3-Acetyl-L-tyrosine Hydrochloride | Baeyer-Villiger Oxidation | L-DOPA | 75% | ucla.edu |

The unique biochemical pathways involving tyrosine and its analogs make them ideal candidates for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. 3-Acetyl-L-tyrosine hydrochloride can serve as a precursor for the synthesis of these advanced diagnostic tools.

One such tracer is 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT), which is used to evaluate the function of the enzyme aromatic L-amino acid decarboxylase (AAAD) and the integrity of dopaminergic systems in the brain. nih.govnih.gov FMT has been shown to accumulate preferentially in dopaminergic tissues, making it a valuable tool for studying conditions like Parkinson's disease. nih.gov

Another prominent PET tracer derived from tyrosine is O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET). wikipedia.org [¹⁸F]FET is widely used in neuro-oncology for the diagnosis, treatment planning, and monitoring of brain tumors, particularly gliomas. wikipedia.orgmdpi.com Its ability to be transported into tumor cells via amino acid transport systems allows for clear metabolic imaging and differentiation of tumor tissue from healthy or inflammatory tissue. wikipedia.orgmdpi.com The synthesis of these complex molecules relies on multi-step procedures where a tyrosine derivative, such as O-Tosyloxyethyl-N-trityl-tyrosine tert-butyl ester, is used as a precursor for the final ¹⁸F-fluorination step. lumiprobe.com The acetylated form of tyrosine provides a chemically distinct starting point for creating such elaborate precursors.

Table 2: Tyrosine-Based Radiopharmaceuticals

| Tracer Name | Isotope | Primary Application | Reference |

| 6-[¹⁸F]-Fluoro-L-m-tyrosine (FMT) | Fluorine-18 | Imaging of dopaminergic function, AAAD enzyme activity | nih.govnih.gov |

| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Fluorine-18 | Neuro-oncology (diagnosis and monitoring of brain tumors) | wikipedia.orgmdpi.com |

Structural Modification for Exploring Structure-Activity Relationships

Modifying the structure of 3-acetyl-L-tyrosine hydrochloride and its derivatives is a critical strategy for probing structure-activity relationships (SAR). By systematically altering functional groups on the molecule, researchers can understand how specific structural features influence a compound's biological activity, binding affinity, and mechanism of action.

An illustrative example of this principle is seen in studies of CYP121, an essential enzyme in Mycobacterium tuberculosis. Researchers synthesized a series of analogs of cyclo(l-tyrosyl-l-tyrosine), the natural substrate for this enzyme, to explore its binding properties. nih.gov The introduction of iodine substituents onto the tyrosine rings of the cyclic dipeptide resulted in analogs with sub-micromolar binding affinity for the CYP121 enzyme. nih.gov This modification also induced a complete shift in the spin state of the enzyme's heme iron, a significant finding for inhibitor design. nih.gov Such studies demonstrate that even subtle structural changes, like the addition of halogen atoms, can dramatically enhance molecular interactions and biological effects, providing a roadmap for developing potent enzyme inhibitors. nih.gov

Preparation of Conjugates and Pro-Templates amenable to peptide synthesis

The chemical functionalities of 3-acetyl-L-tyrosine hydrochloride make it an excellent building block for creating larger, more complex molecules such as bioconjugates and peptides. Its structure can be incorporated into larger systems to impart specific properties or to act as a scaffold.

Tyrosine and its derivatives are frequently used in the synthesis of conjugates designed for specific biological activities. academie-sciences.fr The amino and carboxyl groups can participate in standard peptide bond formation, while the phenolic ring offers a site for unique chemical modifications. A modern approach for creating stable bioconjugates is the "tyrosine-click reaction," which provides a robust and stable linkage that is resistant to hydrolysis under various conditions. nih.gov

Furthermore, the inherent properties of the tyrosine residue make it a valuable component in the design of self-assembling materials. Tyrosine-rich peptides can form highly organized nanostructures, such as nanosheets, driven by interactions involving the phenolic functional group. nih.gov These assemblies can serve as templates or scaffolds for catalysis or the synthesis of hybrid materials. nih.gov The ability of tyrosine to participate in proton-coupled electron transfer also makes it a functional component in the development of materials for energy applications. nih.gov The preparation of specific derivatives, such as dihalogenated tyrosines, further expands their utility in peptide synthesis. researchgate.net

Applications in Protein and Peptide Chemistry Research

Engineering of Non-Natural Proteins and Peptides

The ability to introduce non-natural amino acids into proteins provides a powerful approach to expanding the functional repertoire of these essential biomolecules. 3-Acetyl-L-tyrosine hydrochloride has emerged as a key player in this endeavor, enabling the site-specific incorporation of an acetylated tyrosine residue.

Site-Specific Incorporation of Acetylated Tyrosine

The introduction of 3-acetyl-L-tyrosine at specific positions within a protein sequence is often achieved through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs. This technology allows for the precise replacement of a natural amino acid with its acetylated counterpart during protein synthesis. This site-specific incorporation enables researchers to study the localized effects of acetylation on protein behavior. For instance, the in vivo suppressor tRNA/aminoacyl-tRNA synthetase method has been successfully used to generate mutant proteins with high fidelity and in significant yields. nih.gov

Investigating Impact on Protein Folding and Function

Once incorporated, the acetylated tyrosine residue can significantly influence the folding and function of the protein. The addition of the acetyl group can alter the local chemical environment, affecting hydrogen bonding, electrostatic interactions, and steric hindrance. These changes can, in turn, modulate the protein's three-dimensional structure, stability, and enzymatic activity. For example, studies have shown that post-translational modifications can drastically change the interactions of proteins, affecting their inhibition efficiency and translocation through channels. rsc.org The ability to introduce these modifications at will provides a powerful tool for dissecting the structure-function relationships of proteins.

Mimicking Post-Translational Modifications (PTMs) in Research Models

Post-translational modifications are crucial for regulating a vast array of cellular processes. rsc.orgnih.gov 3-Acetyl-L-tyrosine hydrochloride serves as an effective mimic for one of the most important PTMs: acetylation.

Acetylation as a PTM Mimic in protein synthesis and modification

Acetylation, the addition of an acetyl group, is a common PTM that can alter a protein's charge, conformation, and interactions with other molecules. mdpi.com By incorporating 3-acetyl-L-tyrosine, researchers can simulate the effects of natural acetylation events. This allows for the study of how this specific modification influences protein behavior in a controlled manner. For example, the mutation of lysine (B10760008) to glutamine has been used as a surrogate for acetyl lysine, though the mimic's properties may not perfectly replicate the PTM of interest. nih.gov The use of 3-acetyl-L-tyrosine provides a more direct way to study the impact of an acetyl group on a tyrosine residue.

Comparative Studies with Other Tyrosine Modifications (e.g., nitration, phosphorylation, sulfation) in protein structure and signaling research

Tyrosine residues are subject to a variety of PTMs, each with distinct functional consequences. Comparative studies using mimics of these modifications are essential for understanding their differential effects on protein structure and signaling.

| Modification | Mass Change (Da) | Key Functional Roles |

| Acetylation | 42.010565 | Regulation of gene expression, protein stability |

| Nitration | 44.985078 | Marker of oxidative stress, can disrupt phosphorylation. nih.gov |

| Phosphorylation | 79.9663 | Signal transduction, enzyme activation/deactivation. nih.gov |

| Sulfation | 79.9568 | Protein-protein interactions, viral entry. nih.gov |

Data sourced from various studies on protein modifications.

For instance, tyrosine nitration is often considered a marker for oxidative stress and can interfere with phosphorylation-dependent signaling pathways. nih.govmdpi.com Similarly, tyrosine phosphorylation is a cornerstone of signal transduction, while tyrosine sulfation plays a critical role in protein-protein interactions and can be crucial for viral entry. nih.govnih.govnih.gov The ability to compare the effects of these different modifications, including acetylation mimicked by 3-acetyl-L-tyrosine, provides valuable insights into the complex regulatory networks that govern cellular function. The subtle difference in mass between sulfation and phosphorylation makes them difficult to distinguish by mass spectrometry alone, highlighting the need for complementary analytical techniques. nih.gov

Peptide Synthesis Protocols Incorporating 3-Acetyl-L-Tyrosine

The chemical synthesis of peptides allows for the precise incorporation of unnatural amino acids at any desired position. Standard solid-phase peptide synthesis (SPPS) protocols can be readily adapted to include 3-acetyl-L-tyrosine. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed for this purpose.

The general steps for incorporating 3-acetyl-L-tyrosine into a peptide using Fmoc-based SPPS are as follows:

Resin selection: A suitable solid support, such as Rink amide resin, is chosen based on the desired C-terminal modification of the peptide.

Fmoc-amino acid coupling: The Fmoc-protected 3-acetyl-L-tyrosine is activated and coupled to the free amine on the growing peptide chain.

Deprotection: The Fmoc group is removed to expose a new N-terminal amine for the next coupling reaction.

Cleavage and deprotection: Once the peptide sequence is complete, it is cleaved from the resin, and all side-chain protecting groups are removed.

The development of novel solvent systems and the use of technologies like induction heating are continually optimizing peptide synthesis, making the incorporation of modified amino acids like 3-acetyl-L-tyrosine more efficient and sustainable. unifi.it

Biochemical and Enzymatic Studies Involving Acetylated Tyrosine Analogues

Substrate Specificity of Acetyl-Cleaving Enzymes (e.g., Aminoacylase 3 studies with N-acetyl-L-tyrosine as a model)

The substrate specificity of enzymes that cleave acetyl groups is a critical area of study. N-acetyl-L-tyrosine is frequently used as a model substrate to elucidate the mechanisms of these enzymes.

A notable example is the study of Aminoacylase 3 (AA3), an enzyme highly expressed in the kidney and liver. nih.gov AA3 is of particular interest due to its role in the metabolic activation of certain toxic compounds. For instance, the environmental contaminant trichloroethylene (B50587) (TCE) is metabolized in the body to N-acetyl-S-1,2-dichlorovinyl-L-cysteine (NA-DCVC). nih.gov Deacetylation of NA-DCVC by AA3 initiates a pathway leading to toxic products that can cause severe kidney damage. nih.gov

To understand how AA3 recognizes its substrates, researchers have determined the crystal structure of mouse AA3 in complex with N-acetyl-L-tyrosine. nih.gov These structural studies, combined with biochemical data, have revealed that AA3's substrate specificity is mediated by van der Waals interactions. nih.gov This creates a dynamic interaction interface that can accommodate a diverse range of substrates, including N-acetylated aromatic amino acids like N-acetyl-L-tyrosine. nih.gov

| Enzyme | Model Substrate | Key Findings |

| Aminoacylase 3 (AA3) | N-acetyl-L-tyrosine | Substrate specificity is mediated by van der Waals interactions, allowing for a dynamic interface that accommodates diverse substrates. nih.gov |

Enzymatic Activity Modulation by Tyrosine Acetylation

Acetylation, a common post-translational modification, can significantly modulate the activity of various enzymes. The addition of an acetyl group to a tyrosine residue can alter the enzyme's conformation, substrate binding, or catalytic efficiency.

Research into the acetylation of enzymes involved in central carbon metabolism has shown that while many of these enzymes are acetylated on lysine (B10760008) residues, the direct impact on their activity can vary. nih.gov For most glycolytic and mitochondrial enzymes studied, changes in acetylation levels did not consistently correlate with changes in their activity. nih.gov However, a minor but significant increase of 23% in the activity of the aspartate aminotransferase-malate dehydrogenase (AAT-MDH) complex was observed upon acetylation. nih.gov

In a different context, the acetylation of tubulin, a protein that forms microtubules, is a well-studied modification. nih.gov This process is primarily regulated by the opposing actions of α-tubulin acetyltransferase 1 (ATAT1) and histone deacetylase 6 (HDAC6). nih.gov Tubulin acetylation is associated with stable microtubules and is crucial for processes like intracellular transport, where it can influence the binding and movement of motor proteins like kinesin-1 and dynein. nih.gov

Interaction with Tyrosinase and Related Oxidoreductases (e.g., impact of 3-hydroxyanthranilic acid on tyrosinase activity using N-acetyl-L-tyrosine)

N-acetyl-L-tyrosine is also a key substrate for studying the activity of tyrosinase, a copper-containing enzyme central to melanin (B1238610) synthesis. nih.govbiomedpharmajournal.org Tyrosinase catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. nih.gov The monophenolase activity of tyrosinase often exhibits a characteristic lag time. nih.gov

Studies have investigated how various compounds modulate tyrosinase activity with N-acetyl-L-tyrosine as the substrate. For example, 3-hydroxyanthranilic acid has been shown to reduce the lag time of mushroom tyrosinase acting on N-acetyl-L-tyrosine. nih.gov It is proposed that 3-hydroxyanthranilic acid acts as a diphenolic substrate for the enzyme, thereby affecting its enzymatic activity. nih.gov The Michaelis constant (K_m) for 3-hydroxyanthranilic acid as a substrate was determined to be 0.78 mM. nih.gov When acting as a cofactor in the presence of another substrate, 4-tert-butylphenol, the K_m for 3-hydroxyanthranilic acid was found to be 37.5 µM. nih.gov

Interestingly, while L-tyrosine itself can induce tyrosinase expression and activity, acetylated forms are primarily used as substrates to probe the enzyme's catalytic function and inhibition. nih.govnih.gov

| Enzyme | Substrate/Analogue | Modulator | Effect on Enzyme Activity |

| Mushroom Tyrosinase | N-acetyl-L-tyrosine | 3-hydroxyanthranilic acid | Reduces lag time of monophenolase activity. nih.gov |

Investigation of Metabolic Pathways with Acetylated Probes

Acetylated amino acids, including N-acetyl-L-tyrosine (NAT), can serve as probes to investigate metabolic pathways and cellular stress responses.

Recent research has identified NAT as a potential intrinsic factor that triggers mitohormesis, a protective cellular response to low levels of stress. nih.gov The study found that NAT concentrations increase in animals under heat stress. nih.gov Pre-treatment with NAT was shown to increase stress tolerance in insects and mice. nih.gov The proposed mechanism involves NAT causing a mild perturbation of mitochondria, leading to a small increase in reactive oxygen species (ROS). This, in turn, activates a signaling cascade involving the FoxO transcription factor, which upregulates the expression of antioxidant enzymes. nih.gov

The use of acetylated molecules as probes is a broader strategy in metabolic research. For instance, metabolic labeling with modified acetyl groups, such as those containing a diazirine moiety, allows for the identification of acetylated proteins and their binding partners. wikipedia.org While this example relates to O-GlcNAcylation, the principle of using a modified molecule to trace its path and interactions within metabolic networks is analogous to using acetylated tyrosine to study specific pathways. wikipedia.org The metabolism of tyrosine itself is a complex pathway leading to the synthesis of crucial molecules like hormones and neurotransmitters. nih.gov The introduction of acetylated probes can help to dissect these intricate metabolic routes.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. nih.govscielo.br For a modified amino acid like 3-acetyl-L-tyrosine hydrochloride, NMR provides definitive information on the location of the acetyl group on the aromatic ring and confirms the integrity of the amino acid backbone. nih.gov

Both ¹H and ¹³C NMR are used to piece together the molecular puzzle. While specific, complete spectral assignments for 3-acetyl-L-tyrosine hydrochloride are not widely published in public databases, the expected chemical shifts can be reliably predicted based on spectra of the parent compound, L-tyrosine hydrochloride, and known substituent effects of the acetyl group. researchgate.netpdx.edu

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-acetyl-L-tyrosine hydrochloride, the protons of the amino acid backbone (α-CH and β-CH₂) are expected to appear as multiplets. researchgate.net The aromatic region would be particularly informative. In the parent L-tyrosine hydrochloride, the four aromatic protons appear as two doublets, a characteristic AA'BB' system. researchgate.net The introduction of the acetyl group at the C3 position breaks this symmetry, resulting in three distinct aromatic proton signals with different splitting patterns. A new singlet corresponding to the three protons of the methyl group (CH₃) in the acetyl moiety would also be present, typically in the 2.0-2.2 ppm range. nih.gov

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 3-acetyl-L-tyrosine hydrochloride, distinct signals would be observed for the carboxyl carbon (COOH), the α-carbon, the β-carbon, the six aromatic carbons, and the two carbons of the acetyl group (C=O and CH₃). oregonstate.edu The chemical shift of the aromatic carbon attached to the new acetyl group (C3) would be significantly altered compared to its equivalent in L-tyrosine hydrochloride. researchgate.net The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the range of 190-210 ppm, clearly distinguishing it from the carboxylic acid carbonyl (~172 ppm). researchgate.netoregonstate.edu

The following table compares the known ¹³C NMR chemical shifts for L-tyrosine hydrochloride with the predicted shifts for 3-acetyl-L-tyrosine hydrochloride. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. pdx.edu It is widely used for the analysis of modified amino acids. hmdb.cahmdb.carsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 3-acetyl-L-tyrosine hydrochloride, HRMS would be used to confirm its molecular formula, C₁₁H₁₄ClNO₄. The theoretical exact mass of the protonated molecule [M+H]⁺ is 259.0611356 Da. nih.gov An experimental measurement from an HRMS instrument (like an Orbitrap or TOF) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, making it the gold standard for quantifying modified amino acids in complex mixtures like plasma or urine. researchgate.netchemicalbook.comresearchgate.netnih.gov

The process involves several steps:

Separation: The sample is injected into a liquid chromatograph, where 3-acetyl-L-tyrosine is separated from other molecules based on its physicochemical properties (e.g., using a reverse-phase C18 column).

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically electrospray ionization, ESI), where it is ionized, most commonly forming the protonated molecule [M+H]⁺ with an m/z of 224.09 (for the free base) or 259.06 (for the hydrochloride form, depending on conditions).

First Stage of MS (MS1): The first mass spectrometer (a quadrupole) is set to isolate only the precursor ion of interest (e.g., m/z 224.09).

Fragmentation: The isolated precursor ions are passed into a collision cell, where they collide with an inert gas (like argon or nitrogen), causing them to fragment into smaller, characteristic product ions. Acetylation of a protein or peptide results in a mass increase of 42 Da.

Second Stage of MS (MS2): The second mass spectrometer analyzes the m/z ratios of these product ions, generating a fragmentation spectrum (MS/MS spectrum).

For 3-acetyl-L-tyrosine, the MS/MS spectrum would show characteristic losses, such as the loss of water (H₂O), ammonia (B1221849) (NH₃), and the entire carboxylic acid group (COOH). Crucially, fragmentation of the side chain can lead to a specific ion known as the immonium ion for tyrosine at m/z 136, and other fragments that confirm the presence and location of the acetyl group. This high specificity allows for confident identification and quantification even at very low levels. chemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. oregonstate.eduresearchgate.net Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes. The FTIR spectrum of L-tyrosine hydrochloride shows characteristic peaks for the O-H stretch, N-H stretch, C=O stretch of the carboxylic acid, and various aromatic ring vibrations. researchgate.net For 3-acetyl-L-tyrosine hydrochloride, the most significant change would be the appearance of a new, strong absorption band corresponding to the C=O stretch of the acetyl ketone group, typically found in the region of 1680-1700 cm⁻¹ for aryl ketones. This is distinct from the carboxylic acid C=O stretch observed around 1735 cm⁻¹ in L-tyrosine hydrochloride. researchgate.net Additionally, bands associated with the acetyl group's C-H bending (around 1370 cm⁻¹) and C-O stretching would appear. libretexts.org The substitution pattern on the aromatic ring also changes, which alters the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For tyrosine, Raman spectroscopy is particularly noted for a pair of bands (a Fermi doublet) around 850 and 830 cm⁻¹, whose relative intensity is sensitive to the hydrogen-bonding state of the phenolic hydroxyl group. nih.gov The introduction of the bulky, electron-withdrawing acetyl group at the 3-position would be expected to alter the position and intensity of these and other ring-related Raman bands, providing further structural confirmation. researchgate.netubc.ca

Data Table: Key Vibrational Bands for L-Tyrosine HCl vs. 3-Acetyl-L-Tyrosine HCl

| Vibrational Mode | L-Tyrosine Hydrochloride (cm⁻¹) researchgate.net | 3-Acetyl-L-tyrosine Hydrochloride (Expected, cm⁻¹) | Notes |

|---|---|---|---|

| O-H, N-H Stretch | Broad, ~2800-3200 | Broad, ~2800-3200 | Broad due to hydrogen bonding. |

| C=O Stretch (Carboxyl) | 1735 | ~1735 | Carboxylic acid group vibration. |

| C=O Stretch (Acetyl) | N/A | ~1680-1700 | Strong, new band characteristic of the aryl ketone. |

| NH₃⁺ Bending | ~1598 | ~1600 | Amine group vibration. |

| Aromatic C=C Stretch | ~1515 | Shifted/Split | Ring vibrations are sensitive to substitution pattern. |

Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) for Radical Studies (as applied to related tyrosine derivatives)

When tyrosine or its derivatives lose an electron, they can form a stable tyrosyl radical, which is a paramagnetic species with an unpaired electron. Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) are powerful techniques specifically designed to study such paramagnetic centers. nih.gov

Electron Paramagnetic Resonance (EPR): EPR, also known as Electron Spin Resonance (ESR), is the method of choice for detecting and characterizing free radicals. lgcstandards.com It functions by applying a magnetic field to lift the degeneracy of the electron's spin states and then measuring the absorption of microwave radiation that induces transitions between these states. The resulting EPR spectrum is sensitive to the radical's environment. Tyrosyl radicals in different proteins or chemical environments exhibit distinct EPR spectra, which can provide initial information about the radical's identity. nih.govlgcstandards.com

Electron-Nuclear Double Resonance (ENDOR): While EPR detects the radical, it often provides limited structural resolution. ENDOR is a higher-resolution technique that combines EPR with NMR to probe the interactions between the unpaired electron and nearby magnetic nuclei (like ¹H). ubc.cahmdb.ca In an ENDOR experiment, an EPR transition is saturated with microwaves while simultaneously sweeping a range of radio frequencies (RF). When the RF matches a nuclear transition frequency, it provides an alternative relaxation pathway for the electron spin, causing a change in the EPR signal intensity.

This technique allows for the precise measurement of hyperfine coupling constants between the electron and specific nuclei. For a tyrosyl radical, ENDOR can:

Unambiguously confirm that the radical is indeed on a tyrosine residue.

Provide detailed information about the conformation of the tyrosine side chain, such as the rotation angle of the phenoxyl ring. lgcstandards.com

Identify hydrogen-bonding interactions to the phenolic oxygen.

These techniques have been instrumental in studying the role of tyrosyl radicals in biological processes, such as in enzymes like prostaglandin (B15479496) H2 synthase-1 and in photosystem II. nih.gov Although not typically applied to 3-acetyltyrosine hydrochloride itself unless it is induced to form a radical, the principles demonstrate how these advanced spectroscopic methods could be used to characterize its radical form or other radical tyrosine derivatives in research.

Acidity Studies and their Methodological Implications (e.g., fluorimetric titration for carboxyl group acidity).

The acidity of the α-carboxyl group is a fundamental characteristic of amino acids, influencing their net charge, solubility, and interaction with other molecules at a given pH. wikipedia.org For tyrosine and its derivatives, such as 3-acetyl-L-tyrosine hydrochloride, understanding the pKa of the carboxyl group is crucial for predicting its behavior in various biochemical and pharmaceutical contexts. The introduction of an acetyl group, as in 3-acetyl-L-tyrosine hydrochloride, is expected to influence the electronic environment of the molecule and, consequently, the acidity of its ionizable groups.

A comparative look at the pKa values of tyrosine and its N-acetylated derivative highlights the impact of the acetyl group on the acidity of the carboxyl function.

Table 1: Comparison of Carboxyl Group pKa Values

| Compound | Functional Group | pKa Value |

| L-Tyrosine | α-carboxyl | ~2.20 |

| N-Acetyl-L-tyrosine | α-carboxyl | ~3.15 (Predicted) chemicalbook.com |

Fluorimetric titration is a highly sensitive technique that can be employed to determine the pKa of ionizable groups, including the carboxyl group of 3-acetyl-L-tyrosine hydrochloride. This method relies on monitoring changes in the fluorescence properties of a molecule as a function of pH. The intrinsic fluorescence of the tyrosine moiety can be exploited for this purpose. The phenol (B47542) group of tyrosine is fluorescent, and its emission spectrum can be sensitive to the protonation state of nearby functional groups, such as the α-carboxyl group.

The methodological approach for determining the carboxyl group pKa of 3-acetyl-L-tyrosine hydrochloride using fluorimetric titration would involve the following steps:

Preparation of a dilute solution of 3-acetyl-L-tyrosine hydrochloride in a suitable buffer system that covers a wide pH range (e.g., from pH 1 to 4).

Systematic titration of the solution by adding small increments of a strong acid or base to precisely adjust the pH.

Measurement of the fluorescence emission spectrum of the solution at each pH point, using an excitation wavelength appropriate for the tyrosine chromophore (typically around 275 nm).

Plotting the change in fluorescence intensity or the wavelength of maximum emission against the pH.

The resulting titration curve will have a sigmoidal shape, and the pKa can be determined as the pH at the midpoint of the transition, which corresponds to the point where the carboxyl group is 50% deprotonated. geeksforgeeks.org

The primary advantage of fluorimetric titration is its high sensitivity, allowing for the use of very low concentrations of the analyte, which is particularly useful when dealing with compounds that are sparingly soluble or available in limited quantities. Furthermore, this technique can provide information not only on the pKa but also on the microenvironment of the fluorescent probe within the molecule.

Role in Investigating Oxidative Stress and Redox Biology

Formation of Oxidized Tyrosine Derivatives in Biological Systems

In biological systems, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can modify amino acids, with tyrosine being a significant target. This leads to the formation of several stable end-products that are now established biomarkers of oxidative stress. wikipedia.orgnih.gov

Nitrotyrosine: 3-Nitrotyrosine (B3424624) is formed through the reaction of tyrosine with potent nitrating agents like peroxynitrite (ONOO⁻), which itself is generated from the rapid reaction of nitric oxide (•NO) with the superoxide (B77818) radical (O₂•⁻). wikipedia.orgportlandpress.com Its presence in tissues is widely considered an indicator of NO-dependent nitrative stress and is detected in a multitude of pathological conditions, including inflammation and neurodegenerative diseases. wikipedia.orgnih.govutmb.edu The formation of 3-nitrotyrosine can also be catalyzed by heme peroxidases in the presence of nitrite, a process that generates tyrosyl radicals (Tyr•) and nitrogen dioxide (•NO₂) as intermediates. portlandpress.comnih.gov

Dityrosine (B1219331): The formation of 3,3'-dityrosine occurs via the dimerization of two tyrosyl radicals. portlandpress.com This cross-linking of tyrosine residues can be initiated by various one-electron oxidants or enzyme systems and can alter protein structure and function. portlandpress.com Like nitrotyrosine, dityrosine is considered a marker of oxidative damage. portlandpress.com

Bromotyrosine: In environments rich in eosinophils, such as in allergic inflammation, the enzyme eosinophil peroxidase can utilize bromide ions to generate brominating oxidants. These can react with tyrosine to form 3-bromotyrosine.

The generation of these derivatives is a critical event, turning a functional amino acid into a marker of cellular distress.

| Oxidized Derivative | Precursor Species | Key Biological Context |

| 3-Nitrotyrosine | Peroxynitrite (ONOO⁻), Nitrogen Dioxide (•NO₂) | Inflammation, Neurodegeneration, Nitrative Stress |

| 3,3'-Dityrosine | Tyrosyl Radicals (Tyr•) | Protein cross-linking, Oxidative Damage |

| 3-Bromotyrosine | Hypobromous Acid (HOBr) | Eosinophil-mediated inflammation (e.g., Asthma) |

Research on Enzymes Involved in Tyrosine Redox Cycling

The modification of tyrosine by nitration was once thought to be an irreversible event, simply a marker of damage. However, emerging evidence suggests the existence of enzymatic systems that can reverse this modification, a process termed "denitration." This points to a dynamic "redox cycling" of tyrosine, where the amino acid is not just a passive target but part of a regulated signaling pathway.

Research has identified a putative "denitrase" activity in various mammalian cells and tissues that can remove the nitro group from 3-nitrotyrosine residues in proteins. nih.gov Studies using nitrated substrates, such as nitrated cyclooxygenase (COX), have shown that this denitrase activity is a controlled, substrate-selective, and time-dependent enzymatic process. nih.gov This activity can be inhibited by free 3-nitrotyrosine, suggesting a competitive enzymatic mechanism. nih.gov The existence of such an enzyme implies that tyrosine nitration might not be solely a pathological endpoint but could also function as a regulatory post-translational modification, akin to phosphorylation.

Furthermore, some enzymes can reduce 3-nitrotyrosine, leading to the formation of a nitro anion radical. This radical can then be oxidized by molecular oxygen, generating superoxide and regenerating the original nitrotyrosine. nih.gov This futile cycle can promote further oxidative stress, indicating that once formed, nitrotyrosine can actively participate in redox reactions. nih.gov

Use of Acetylated Tyrosine Derivatives as Probes in Redox Research

In the intricate world of redox biology, chemically modified amino acids like 3-acetyl-L-tyrosine hydrochloride serve as essential tools. While protein acetylation typically occurs on lysine (B10760008) residues, the use of N-acetylated amino acids in research has proven valuable for studying enzyme kinetics and cellular responses to stress. spandidos-publications.com

For instance, N-acetyl-L-tyrosine (NAT) has been identified as a substrate for mushroom tyrosinase, an enzyme involved in oxidation reactions. nih.gov This demonstrates that acetylation at the amino group does not preclude the phenolic ring from participating in enzymatic redox reactions.

More significantly, recent research has identified N-acetyl-L-tyrosine as an intrinsic factor that triggers mitohormesis—a protective cellular response to low levels of mitochondrial stress. nih.govembopress.org Under stress conditions, NAT concentrations can increase, leading to a transient and small increase in mitochondrial ROS production. embopress.org This, in turn, activates protective gene expression, including antioxidant enzymes, ultimately enhancing the organism's tolerance to subsequent, more severe stress. nih.govembopress.org This finding positions acetylated tyrosine not just as a passive chemical tool but as an active participant in redox signaling and stress adaptation.

In this context, a specific, stable derivative like 3-acetyl-L-tyrosine hydrochloride is valuable for several research applications:

As a Substrate: To investigate the specificity and activity of enzymes involved in modifying tyrosine or its derivatives. The acetyl group can alter the electronic properties and steric hindrance around the phenolic ring, providing insight into enzyme-substrate interactions.

As an Analytical Standard: In mass spectrometry and HPLC-based studies to accurately identify and quantify related metabolites in biological samples.

As a Precursor: For the chemical synthesis of more complex molecular probes designed to target specific enzymes or pathways in redox biology.

The acetylation of proteins is a major regulatory mechanism, and the study of how acetylated amino acid derivatives behave in biological systems contributes to our understanding of the complex interplay between metabolism, signaling, and oxidative stress. frontiersin.orgnih.gov

Q & A

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Key Peaks/Signals | References |

|---|---|---|

| UV/Vis (MeOH) | λ_max = 278 nm (aromatic π→π*) | |

| IR (KBr pellet) | 1705 cm⁻¹ (C=O), 3250 cm⁻¹ (N-H/O-H) | |

| ¹H NMR (D₂O) | δ 2.15 (s, 3H, CH₃), δ 6.85 (d, 2H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.